Differential Inhibition of Tyrosine-Protein Phosphatase Non-Receptor Type 2 (TC-PTP) vs. Structural Analogs
3-Methyl-2-(4-nitrophenyl)pyridine exhibits a specific, albeit moderate, inhibitory activity against human TC-PTP (IC₅₀ = 19,000 nM), a key target in immunology and oncology [1]. This contrasts sharply with a closely related analog lacking the 3-methyl group, which shows no measurable inhibition of the same target under comparable assay conditions (IC₅₀ > 10,000,000 nM) [2]. This over 500-fold difference in potency demonstrates that the 3-methyl substituent is not an inert structural feature but is a critical determinant of target engagement.
| Evidence Dimension | Inhibition of Human TC-PTP |
|---|---|
| Target Compound Data | IC₅₀ = 19,000 nM |
| Comparator Or Baseline | 2-(4-nitrophenyl)pyridine (CAS 4282-47-7) IC₅₀ > 10,000,000 nM |
| Quantified Difference | > 526-fold more potent |
| Conditions | Inhibition assessed as p-nitrophenol release from pNPP substrate, preincubated for 10-35 mins. |
Why This Matters
For researchers developing TC-PTP modulators, selecting the methylated compound is essential; the non-methylated analog is functionally inactive, rendering it an unsuitable substitute and potentially wasting research resources.
- [1] BindingDB. BDBM50348708 CHEMBL1801440. Activity Spreadsheet. View Source
- [2] BindingDB. BDBM50363862 CHEMBL1946383. Activity Spreadsheet. View Source
